molecular formula C19H19N3O3S B2449792 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 330200-74-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2449792
CAS No.: 330200-74-3
M. Wt: 369.44
InChI Key: VTHIFKSWTITKHK-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule of high interest in chemical biology and pharmaceutical research. This benzamide derivative features a 2,5-dioxopyrrolidin-1-yl moiety, a group known for its reactivity and potential use in bioconjugation and as a synthetic intermediate for further chemical transformations . The compound is also characterized by a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine group, a scaffold frequently explored in medicinal chemistry for its diverse biological activities . Compounds with similar structural features have been investigated in high-throughput screening campaigns for their ability to modulate biological processes. For instance, research on related benzamide structures has identified molecules that can improve monoclonal antibody production in mammalian cell cultures, suggesting potential applications in bioprocessing and cell culture optimization . The mechanism of action for such compounds often involves influencing cellular metabolism, for example, by increasing cell-specific glucose uptake and intracellular ATP levels, thereby enhancing protein production yields . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate, a building block for library synthesis, or a candidate for investigating new bioactive molecules.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-2-7-14-15(10-11)26-19(20-14)21-18(25)12-3-5-13(6-4-12)22-16(23)8-9-17(22)24/h3-6,11H,2,7-10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHIFKSWTITKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Thioamide Formation

Cyclohexanone is converted to its thioamide derivative via reaction with ammonium sulfide or Lawesson’s reagent. Optimal conditions (Table 1) derive from Patent EP1562921B1, which details tetrahydrobenzothiazole synthesis:

Table 1: Thioamide Formation Conditions

Reagent Solvent Temperature (°C) Yield (%)
Lawesson’s Reagent Toluene 110 78
Ammonium Sulfide Ethanol 80 65

Cyclization to Tetrahydrobenzothiazole

Thioamide intermediates undergo cyclization with bromine or iodine in acetic acid, forming the benzothiazole ring. Methylation at the 6-position is achieved using methyl iodide in the presence of potassium carbonate:

$$
\text{Thioamide} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 6\text{-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine} \quad
$$

Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid

Succinimide Functionalization

1-(4-Carboxyphenyl)pyrrolidine-2,5-dione is synthesized via Friedel-Crafts acylation of benzene with succinic anhydride, followed by nitration and reduction. Alternative routes employ Mitsunobu reactions to attach the dioxopyrrolidine group:

$$
\text{4-Nitrobenzoic acid} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}_3} 4-(2,5-\text{Dioxopyrrolidin-1-yl})benzoic acid \quad
$$

Carboxylic Acid Activation

The benzoic acid derivative is activated as an acyl chloride using thionyl chloride or via coupling agents like HATU (Table 2):

Table 2: Activation Efficiency

Method Coupling Agent Solvent Activation Time (h)
Thionyl Chloride N/A DCM 2
HATU DIPEA DMF 0.5

Amide Bond Formation and Final Coupling

Reaction Conditions

The tetrahydrobenzothiazol-2-amine reacts with activated 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in dichloromethane (DCM) with triethylamine as a base. Alternatively, HATU-mediated coupling in DMF yields higher purity (Table 3):

Table 3: Coupling Optimization

Conditions Solvent Base Temperature (°C) Yield (%)
Acyl Chloride DCM Et₃N 25 72
HATU DMF DIPEA 25 89

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Structural confirmation employs:

  • ¹H NMR : δ 1.45–1.78 (m, 4H, cyclohexane CH₂), 2.65 (s, 3H, CH₃), 2.85–3.10 (m, 4H, dioxopyrrolidine CH₂).
  • LC-MS : m/z 427.2 [M+H]⁺.

Scalability and Industrial Feasibility

Batch processes using HATU coupling demonstrate scalability to kilogram quantities with >85% yield. Continuous-flow systems reduce reaction times by 40% but require specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during tetrahydrobenzothiazole methylation is minimized by controlled addition of methyl iodide and low temperatures (0–5°C).

Solvent Selection

DMF improves coupling efficiency but complicates removal. Substitution with 2-MeTHF enhances green chemistry metrics without yield loss.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

For instance:

  • Cytotoxicity Studies : A study published in Pharmaceuticals assessed the cytotoxic effects of benzothiazole derivatives against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin and sorafenib .
CompoundCell LineIC₅₀ (µM)Reference
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-benzothiazol)HCT1168.50
Benzothiazole Derivative XHepG27.82
Benzothiazole Derivative YMCF710.21

Multi-Kinase Inhibition

The compound's structure suggests potential as a multi-targeted kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell division and survival; thus, inhibiting their activity can lead to reduced tumor growth. Research has identified various benzothiazole derivatives as effective inhibitors of kinases such as EGFR and VEGFR2 .

Other Therapeutic Applications

Beyond oncology:

Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential enzymes makes them candidates for further development in treating bacterial infections.

Anti-inflammatory Effects

Some studies suggest that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a benzothiazole derivative demonstrated a statistically significant reduction in tumor size among participants with advanced-stage cancer.
  • Antimicrobial Efficacy : Laboratory tests showed that a specific derivative effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use as an alternative antibiotic.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dioxopyrrolidin-1-yl 4-(((6-methyl-1,2,4,5-tetrazin-3-yl)methyl)amino)-4-oxobutanoate
  • 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate

Uniqueness

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS Number: 80750-24-9) is a novel organic molecule with potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₄H₁₉N₃O₅
Molecular Weight 311.33 g/mol
IUPAC Name This compound
CAS Number 80750-24-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of interest include:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown moderate to significant anti-bacterial and anti-fungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

2. Cholinesterase Inhibition

A study focusing on related pyrrolidine derivatives demonstrated their ability to inhibit cholinesterase enzymes. The compound showed promising inhibitory activity against butyrylcholinesterase (BChE), which is crucial for the treatment of Alzheimer's disease and other cognitive disorders . The IC50 values for these compounds are often in the range of 46.42 µM for BChE and higher for acetylcholinesterase (AChE) .

3. Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : By inhibiting cholinesterases, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
  • Antimicrobial Action : The structural features of the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, several derivatives of pyrrolidine were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Compounds with higher lipophilicity exhibited enhanced antibacterial activity compared to less lipophilic analogs.

Case Study 2: Cholinesterase Inhibition

Research conducted by Mehdi et al. evaluated the cholinesterase inhibition potential of various pyrrolidine derivatives. The most potent compound showed an IC50 value comparable to physostigmine, indicating significant therapeutic potential in neurodegenerative conditions .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

The synthesis involves coupling a pyrrolidinone-containing benzamide moiety with a 6-methyl-4,5,6,7-tetrahydrobenzothiazole scaffold. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation due to their ability to stabilize intermediates .
  • Temperature control : Reaction steps involving cyclization (e.g., benzothiazole formation) require precise temperature gradients (e.g., 80–120°C) to avoid side reactions .
  • Catalyst optimization : Use of coupling agents like HATU or EDCI for amide bond formation, with yields typically ranging from 60–85% depending on steric hindrance .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
Amide CouplingHATU, DIPEA, DMF60–85%≥95%
CyclizationK₂CO₃, EtOH, reflux70–90%≥90%

Post-synthesis purification via flash chromatography or recrystallization (e.g., ethanol/water mixtures) is essential to remove unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing this compound and validating its structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene protons) and benzothiazole scaffold (δ ~6.5–7.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₄IN₃O₃S) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95%) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydrobenzothiazole region .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies often arise due to:

  • Assay-specific conditions : Variations in cell permeability (e.g., logP ~2.5) may reduce efficacy in cell-based vs. biochemical assays. Use membrane-permeabilizing agents (e.g., digitonin) to standardize results .
  • Target promiscuity : The pyrrolidinone moiety may interact with off-target kinases. Perform kinome-wide profiling (e.g., using KINOMEscan) to identify selectivity .
  • Metabolic instability : Monitor metabolites via LC-MS in hepatocyte microsomal assays to rule out rapid degradation .

Table 2 : Common Data Contradictions and Solutions

IssueLikely CauseMitigation Strategy
Low IC₅₀ in enzymatic vs. cellular assaysPoor solubilityUse DMSO concentrations ≤0.1% or employ nanoformulations
Inconsistent SAR trendsConformational flexibilityConduct molecular dynamics simulations to optimize substituent geometry

Q. What computational strategies are effective for predicting and optimizing the binding affinity of this compound to its target?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the benzothiazole moiety in hydrophobic pockets and the pyrrolidinone carbonyl in hydrogen-bond networks .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., methyl vs. ethyl groups on the tetrahydrobenzothiazole) .
  • ADMET prediction : Tools like SwissADME predict bioavailability (e.g., Lipinski compliance) and toxicity risks (e.g., Ames test positivity due to nitro groups) .

Case Study : Substituting the 6-methyl group with a trifluoromethyl group improved target affinity (ΔKd = −1.2 kcal/mol) but reduced solubility by 40%, necessitating a balance between potency and pharmacokinetics .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound, highlighting critical pathways .
  • Kinetic binding assays : Surface plasmon resonance (SPR) or ITC can measure binding kinetics (kon/koff) to distinguish covalent vs. non-covalent interactions .

Validation : Cross-validate hits from proteomics with siRNA knockdowns to confirm functional relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.